2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetamide
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Overview
Description
2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetamide is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetamide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with appropriate thiol and amide reagents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetamide include:
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine .
Uniqueness
The presence of both the sulfanylacetamide moiety and the trifluoromethyl group enhances its reactivity and potential biological activity .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2OS/c9-5-1-4(8(10,11)12)2-14-7(5)16-3-6(13)15/h1-2H,3H2,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMNBOUQXASZBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SCC(=O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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